![molecular formula C10H13ClN2O3 B5137508 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol](/img/structure/B5137508.png)
2-[(5-chloro-2-nitrophenyl)amino]-1-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-chloro-2-nitrophenyl)amino]-1-butanol is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule has a unique structure that makes it useful for a variety of purposes, including as a tool for studying biological processes and as a potential therapeutic agent. In
Aplicaciones Científicas De Investigación
2-[(5-chloro-2-nitrophenyl)amino]-1-butanol has been used in a variety of scientific research applications. One area of interest is in the study of protein-protein interactions. This molecule has been shown to bind to certain proteins and disrupt their interactions, which can provide valuable insights into the function of these proteins.
Another area of research involves the use of 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol as a potential therapeutic agent. This molecule has been shown to have anti-inflammatory properties and may be useful in the treatment of diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol is not fully understood. However, it is thought to work by binding to specific proteins and disrupting their function. This can lead to changes in cellular processes and ultimately result in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
2-[(5-chloro-2-nitrophenyl)amino]-1-butanol has been shown to have a variety of biochemical and physiological effects. One of its most notable effects is its ability to inhibit the activity of certain enzymes involved in inflammation. This can lead to a reduction in inflammation and may be useful in the treatment of diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol in lab experiments is its ability to selectively bind to certain proteins. This can provide valuable insights into the function of these proteins and their interactions with other molecules.
However, there are also limitations to using this molecule in lab experiments. One limitation is its potential toxicity, which can make it difficult to work with in certain settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results from experiments.
Direcciones Futuras
There are several future directions for the study of 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol. One area of interest is in the development of new therapeutic agents based on this molecule. Researchers are exploring ways to modify its structure to enhance its anti-inflammatory properties and reduce potential toxicity.
Another future direction is in the study of the molecular mechanisms underlying the observed effects of this molecule. Researchers are working to identify the specific proteins that it binds to and understand how these interactions lead to changes in cellular processes.
Overall, 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol is a promising molecule with a wide range of potential applications in scientific research. With continued study and development, it may provide valuable insights into the function of biological processes and lead to new treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol can be achieved through a series of chemical reactions. One common method involves the reaction of 5-chloro-2-nitroaniline with butyraldehyde in the presence of a reducing agent such as sodium borohydride. This reaction produces 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol as the final product.
Propiedades
IUPAC Name |
2-(5-chloro-2-nitroanilino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3/c1-2-8(6-14)12-9-5-7(11)3-4-10(9)13(15)16/h3-5,8,12,14H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWGUZDEFDAFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5137432.png)
![N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5137436.png)
![1-(5-isobutyl-1H-pyrazol-3-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B5137441.png)
![1-{2-[3-(2,3-dimethylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5137444.png)
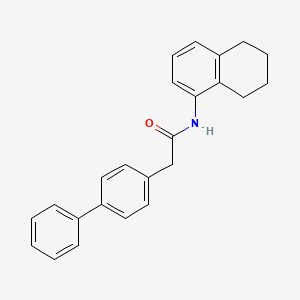
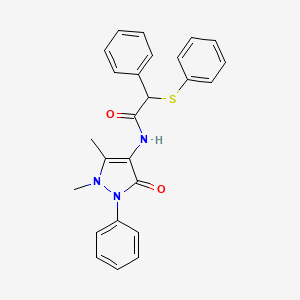
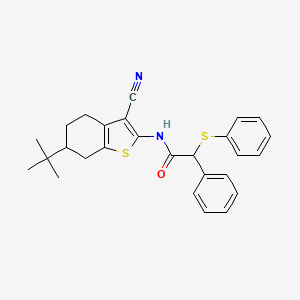
![2-(4-sec-butylphenoxy)-N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B5137469.png)
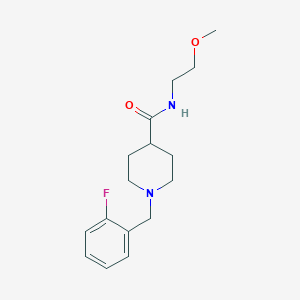
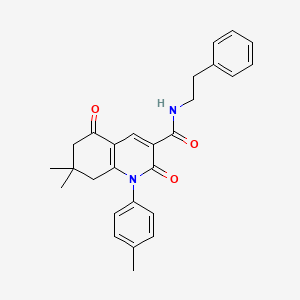
![2-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5137479.png)

![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B5137514.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5137531.png)